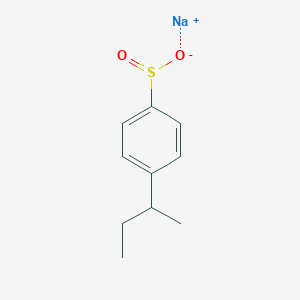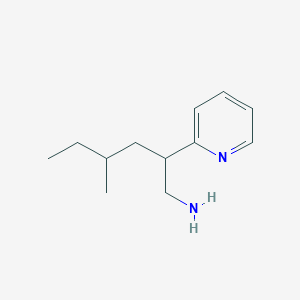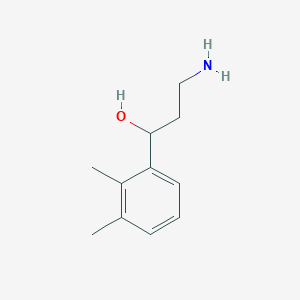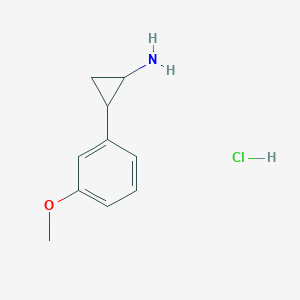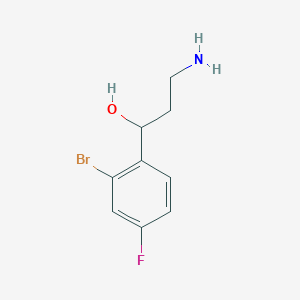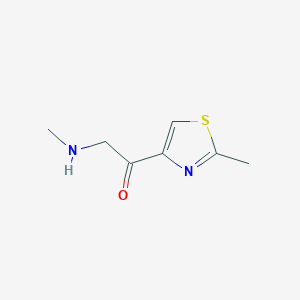
1-(2-Methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
1-(2-Methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methyl-1,3-thiazol-4-yl)-2-aminoethan-1-one: Similar structure but lacks the methylamino group.
1-(2-Methyl-1,3-thiazol-4-yl)-2-(ethylamino)ethan-1-one: Similar structure but has an ethylamino group instead of a methylamino group.
Uniqueness
1-(2-Methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one is unique due to the presence of both the thiazole ring and the methylamino group, which can impart specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H10N2OS |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
2-(methylamino)-1-(2-methyl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C7H10N2OS/c1-5-9-6(4-11-5)7(10)3-8-2/h4,8H,3H2,1-2H3 |
Clé InChI |
BUKNAKLFIZQXKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C(=O)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


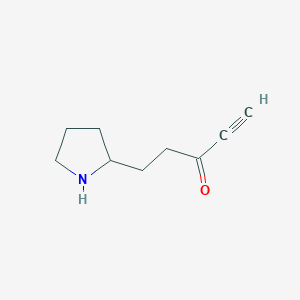
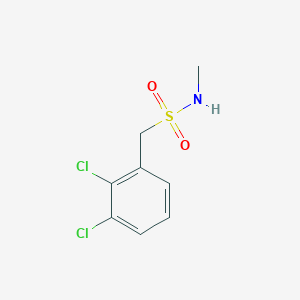
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13161259.png)



